molecular formula C13H18Cl2N2O2 B008579 Melphalan CAS No. 8057-25-8

Melphalan

Cat. No. B008579
CAS RN: 8057-25-8
M. Wt: 305.2 g/mol
InChI Key: SGDBTWWWUNNDEQ-LBPRGKRZSA-N
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Description

Melphalan, also known as L-phenylalanine mustard, is a chemotherapy drug that has been used for the treatment of various types of cancer. It is a nitrogen mustard alkylating agent that works by damaging the DNA of cancer cells, preventing them from dividing and growing. Melphalan is commonly used in combination with other chemotherapy drugs to treat multiple myeloma, ovarian cancer, and breast cancer.

Scientific Research Applications

  • Antitumor Activity Enhancement : Melphalan has been modified to enhance its antitumor activity. N-acetyl melphalan (N-AcMEL) was synthesized and found to be less toxic to tumor cells. When conjugated with monoclonal antibodies (MoAbs), N-AcMEL-MoAb conjugates restored the cytotoxic effect of Melphalan, specifically targeting cells bound by the antibody. This approach shows a marked reduction in nonspecific toxicity, presenting a new method for chemotherapy in cancer patients (Smyth, Pietersz, & McKenzie, 1987).

  • Role in Conditioning Regimens for Stem Cell Transplantation : High-dose melphalan (HDM) is crucial in conditioning regimens for stem cell transplantation due to its strong myeloablative effect and favorable dose-response ratio. It plays a significant role in hematopoietic cell transplantation, particularly for pediatric patients (Olivieri et al., 1998).

  • Intravenous Administration in Cancer Chemotherapy : Intravenous melphalan has a role in cancer chemotherapy, with manageable toxicity and higher, more predictable blood levels than oral administration. Its activity has been evaluated in diseases like rhabdomyosarcoma and shows high response rates in various nonhematologic tumor types at high doses (Sarosy, Leyland-Jones, SooChan, & Cheson, 1988).

  • Chemosensitization in Breast Cancer : Melphalan's effectiveness in breast cancer therapy can be enhanced by resveratrol (RSV), a polyphenol. RSV potentiates the cytotoxic effects of melphalan in breast cancer cells, involving enhancement of p53 levels and cell cycle arrest, indicating its potential as an adjuvant agent (Casanova et al., 2012).

  • Combination Therapy in Retinoblastoma : Melphalan has been co-delivered with miR-181a in lipid nanoparticles for treating retinoblastoma. This approach significantly increases therapeutic impact, allowing for lower administration of melphalan and minimizing its cytotoxic side-effects (Tabatabaei et al., 2019).

  • Role in Experimental Colitis Treatment : Ultra-low doses of melphalan have shown a beneficial effect in the therapy of diseases associated with mucosa inflammation, like experimental colitis in mice, by blocking tumor necrosis factor-α signaling pathway (Shmarina, Pukhalsky, Alioshkin, & Sabelnikov, 2007).

  • Pharmacokinetics in Pediatric Hematopoietic Cell Transplantation : A study on the population pharmacokinetics of melphalan in pediatric patients undergoing hematopoietic cell transplantation highlights its role and suggests model-based dosing strategies to improve clinical outcomes (Li et al., 2022).

properties

IUPAC Name

(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid
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InChI

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1
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InChI Key

SGDBTWWWUNNDEQ-LBPRGKRZSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl
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Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCCl)CCCl
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Molecular Formula

C13H18Cl2N2O2
Record name MELPHALAN
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DSSTOX Substance ID

DTXSID6020804
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Molecular Weight

305.20 g/mol
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Physical Description

Melphalan appears as white to buff-colored powder. Odorless or with a faint odor. An antineoplastic medicine., Solid
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), < 0.1 g/100 mL at 22 °C, Practically insoluble in water, Soluble in propylene glycol and dilute mineral acids; slightly soluble in ethanol, methanol. Practically insolluble in chloroform, ether, Soluble in 2% carboxymethylcellulose and in dilute mineral acid and alkali solution; insoluble in chloroform, ether, 3.58e-01 g/L, 95% ethanol <0.9 (mg/mL), 10% aqueous ethanol 1.3 (mg/mL), Methanol 2.8 - 5.6 (mg/mL), Water 1.7 - 2.3 (mg/mL), Chloroform <1 (mg/mL), 0.1NHCL 9-17 (mg/mL), 0.1 N NaOH 7-10.6 (mg/mL), Acetone <1 (mg/mL), pH 4 citrate buffer 2.2 - 2.6 (mg/mL), pH 9 borate buffer 2.0 - 2.4 (mg/mL)
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Mechanism of Action

Melphalan attaches alkyl groups to the N-7 position of guanine and N-3 position of adenine, leading to the formation of monoadducts, and DNA fragmenting when repair enzymes attempt to correct the error. It can also cause DNA cross-linking from the N-7 position of one guanine to the N-7 position of another, preventing DNA strands from separating for synthesis or transcription. Finally, melphalan can induce a number of different mutations., Melphalan, as an alkylating agent, interferes with DNA replication and transcription of RNA, and ultimately results in the disruption of nucleic acid function. Melphalan also possesses some immunosuppressive activity., Melphalan is a direct-acting alkylating agent that is carcinogenic via genotoxic mechanism.
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Product Name

Melphalan

Color/Form

Needles from methanol (monosolvate), Crystals, Off-white to buff powder

CAS RN

148-82-3
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Melting Point

351 °F (decomposes) (NTP, 1992), 182-183 °C (decomp), MP: 180 °C, Tiny needles from methanol, MP: 180-181 °C /Melphalan DL-form/, 182.5 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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